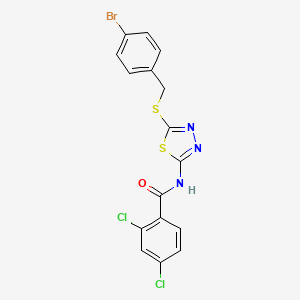

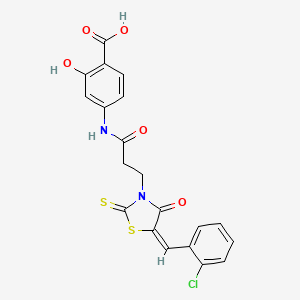

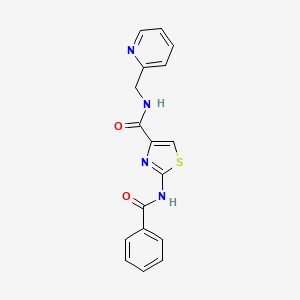

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a new crystal structure, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been prepared by multi-step reaction and characterized by 1 H NMR, MS and elemental analyses and single-crystal X-ray structure determination .Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography . The crystal structure exhibits intermolecular π–π stacking . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .Chemical Reactions Analysis

The synthesis of related compounds involves reactions in N,N-dimethylformamide (DMF). For example, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide and anhydrous potassium carbonate, in DMF, was stirred at room temperature for 12 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 4-Bromobenzyl bromide has a melting point of 61 °C .Aplicaciones Científicas De Investigación

Photochemical Applications

Compounds with similar structures, such as zinc phthalocyanines substituted with thiadiazole derivatives, have been synthesized and characterized for their photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications in cancer treatment due to their efficient production of singlet oxygen, a critical factor in the photodynamic therapy process (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

1,2,3-Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogenic microbes. Some derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential of thiadiazole compounds in developing new antibiotics with low genotoxicity and strong antimicrobial activity (Al-Smadi et al., 2019).

Anticancer Activity

Similarly, benzothiazole derivatives, which share functional group similarities with the compound , have been explored for their anticancer properties. These compounds have shown promising results in inhibiting cancer cell growth in various cell lines, indicating the potential for further exploration in cancer research (Osmaniye et al., 2018). Additionally, Schiff bases derived from 1,3,4-thiadiazole compounds have shown DNA protective ability and cytotoxicity on cancer cell lines, suggesting their potential for chemotherapy applications (Gür et al., 2020).

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrCl2N3OS2/c17-10-3-1-9(2-4-10)8-24-16-22-21-15(25-16)20-14(23)12-6-5-11(18)7-13(12)19/h1-7H,8H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEVOGJNOACXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrCl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

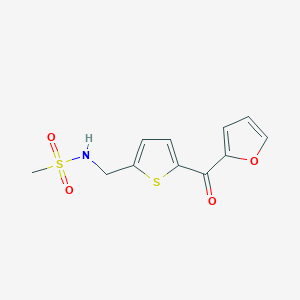

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2687432.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2687437.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2687442.png)

![3-ethyl-N-(4-ethylphenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2687444.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)

![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)